molecular formula C7H16N2 B1502042 Isopropyl-(S)-pyrrolidin-3-yl-amine CAS No. 1061682-29-8

Isopropyl-(S)-pyrrolidin-3-yl-amine

Cat. No. B1502042
CAS RN: 1061682-29-8
M. Wt: 128.22 g/mol
InChI Key: FUOPYXYKWKCPLR-ZETCQYMHSA-N
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Description

Isopropyl alcohol, also known as 2-propanol, is a colorless, flammable organic compound with a pungent alcoholic odor . It is commonly used for cleaning and sanitizing due to its strong antibacterial, antiviral, and antifungal properties .


Synthesis Analysis

Isopropyl alcohol was the first commercial synthetic alcohol; chemists at the Standard Oil Company of New Jersey (later Exxon Mobil) first produced it in 1920 while studying petroleum by-products. It is easily synthesized from the reaction of propylene with sulfuric acid, followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of isopropyl alcohol consists of three carbon atoms, eight hydrogen atoms, and one oxygen atom, giving it the chemical formula C3H8O .


Chemical Reactions Analysis

Isopropyl alcohol can react with 2,4-dinitrophenylhydrazine reagent to form yellow, orange, or reddish-orange precipitates . It is also easily oxidized to acetone .


Physical And Chemical Properties Analysis

Isopropyl alcohol is a colorless liquid with a pungent alcoholic odor. It is miscible with water, ethanol, and chloroform, demonstrating its ability to dissolve a wide range of substances including ethyl cellulose, polyvinyl butyral, oils, alkaloids, and natural resins .

Mechanism of Action

Isopropyl alcohol’s effectiveness lies in its ability to denature proteins. When it comes into contact with cell membranes, it disrupts the structure and function of vital proteins, leading to the death of the organism. Additionally, isopropyl alcohol has a dehydrating effect on cells .

Safety and Hazards

Isopropyl alcohol is highly flammable and mildly toxic. It can cause serious eye irritation, respiratory irritation, drowsiness, and dizziness. Prolonged or repeated exposure may cause damage to organs .

properties

IUPAC Name

(3S)-N-propan-2-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOPYXYKWKCPLR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693579
Record name (3S)-N-(Propan-2-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

854140-09-3, 1061682-29-8
Record name (3S)-N-(1-Methylethyl)-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854140-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-N-(Propan-2-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropyl-(S)-pyrrolidin-3-yl-amine
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Reactant of Route 6
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